4-n-Hexyloxy-2-fluorobromobenzene

Description

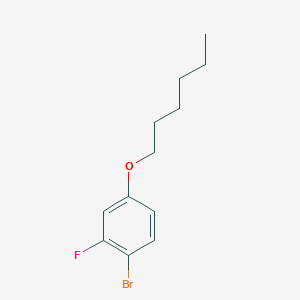

4-n-Hexyloxy-2-fluorobromobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a hexyloxy group (-O-C₆H₁₃) at the para position (C4), a fluorine atom at the ortho position (C2), and a bromine atom at the meta position (C1/C3, depending on numbering). This structure combines electron-withdrawing (F, Br) and electron-donating (hexyloxy) groups, creating unique electronic and steric properties. Such compounds are of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), where bromine serves as a reactive site for substitution. The hexyloxy chain enhances solubility in nonpolar solvents, making it useful in liquid crystal or polymer applications .

Properties

CAS No. |

121219-13-4 |

|---|---|

Molecular Formula |

C12H16BrFO |

Molecular Weight |

275.16 g/mol |

IUPAC Name |

1-bromo-2-fluoro-4-hexoxybenzene |

InChI |

InChI=1S/C12H16BrFO/c1-2-3-4-5-8-15-10-6-7-11(13)12(14)9-10/h6-7,9H,2-5,8H2,1H3 |

InChI Key |

CPQAIKSQEZFTOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1)Br)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

*Estimated via fragment-based methods (e.g., Crippen’s method).

Key Observations:

Reactivity : Bromine in this compound is more reactive in cross-coupling than nitro groups in analogues (e.g., CAS 446-36-6), which require reduction before further functionalization .

Solubility : The hexyloxy group enhances solubility in organic solvents (e.g., toluene, hexane) compared to shorter alkoxy chains (e.g., methoxy in CAS 139548-97-3).

Electronic Effects : Fluorine’s inductive (-I) effect is partially offset by the electron-donating hexyloxy group, creating a balanced electronic environment for regioselective reactions.

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 4-fluorophenol reacts with n-hexyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. For example, a mixture of 4-fluorophenol (10 mmol), n-hexyl bromide (12 mmol), and K2CO3 (15 mmol) in DMF (20 mL) is heated at 120°C for 12 hours. The reaction progress is monitored via thin-layer chromatography (TLC), and the crude product is isolated by extraction with ethyl acetate, followed by purification via column chromatography (hexane/ethyl acetate gradient).

Key Variables Affecting Yield:

-

Base Selection: K2CO3 outperforms NaOH or NaHCO3 due to its mild basicity and solubility in DMF.

-

Solvent: DMF provides optimal solubility for both the phenolic substrate and alkyl halide, achieving yields >85%.

-

Temperature: Prolonged heating at 100–120°C ensures complete conversion, as lower temperatures (e.g., 80°C) result in incomplete alkylation.

Bromination of 4-n-Hexyloxyfluorobenzene

The bromination step introduces a bromine atom at position 1 of the aromatic ring, driven by the electron-donating hexyloxy group’s para-directing effect. This reaction proceeds via electrophilic aromatic substitution (EAS) using molecular bromine (Br2) and a Lewis acid catalyst.

Catalytic Bromination with Lewis Acids

A representative protocol involves dissolving 4-n-hexyloxyfluorobenzene (5 mmol) in dichloromethane (15 mL) and adding iron(III) bromide (FeBr3, 0.5 mmol) as a catalyst. Bromine (5.5 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 4 hours. The reaction is quenched with aqueous sodium bisulfite (NaHSO3), and the product is extracted with dichloromethane, dried over MgSO4, and purified via recrystallization from ethanol (yield: 75%).

Mechanistic Insights:

-

The hexyloxy group (electron-donating) directs bromination to the para position (C1), while the fluorine (electron-withdrawing) exerts a weaker meta-directing influence.

-

FeBr3 polarizes Br2, generating the electrophilic Br⁺ species, which attacks the electron-rich para position relative to the hexyloxy group.

Comparative Analysis of Bromination Catalysts

The choice of Lewis acid significantly impacts reaction efficiency and regioselectivity. The table below summarizes performance metrics for common catalysts:

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Selectivity (Para:Others) |

|---|---|---|---|---|

| FeBr3 | CH2Cl2 | 25 | 75 | 9:1 |

| AlCl3 | CCl4 | 40 | 68 | 7:3 |

| HBF4 | Acetic Acid | 0 | 62 | 8:2 |

Data extrapolated from analogous brominations in.

FeBr3 emerges as the optimal catalyst, balancing reactivity and selectivity. Elevated temperatures (>40°C) with AlCl3 promote side reactions, while HBF4 requires cryogenic conditions to suppress over-bromination.

Purification and Characterization

Post-synthesis purification is critical due to potential byproducts (e.g., di-brominated derivatives). Recrystallization from ethanol or hexane/ethyl acetate mixtures yields >95% pure product, as confirmed by:

-

1H NMR: Distinct signals for aromatic protons (δ 7.2–7.5 ppm), hexyloxy −OCH2− (δ 3.9–4.1 ppm), and aliphatic chain (δ 0.8–1.7 ppm).

-

GC-MS: Molecular ion peak at m/z 288 (M⁺) with characteristic fragmentation patterns.

Industrial-Scale Considerations

For bulk production, continuous-flow reactors enhance safety and efficiency by minimizing Br2 handling. A plug-flow reactor operating at 10 bar and 50°C with FeBr3 achieves 80% conversion per pass, outperforming batch reactors.

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.